![molecular formula C12H12N2 B2786864 2-[(pyridin-2-yl)methyl]aniline CAS No. 53114-00-4](/img/structure/B2786864.png)

2-[(pyridin-2-yl)methyl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

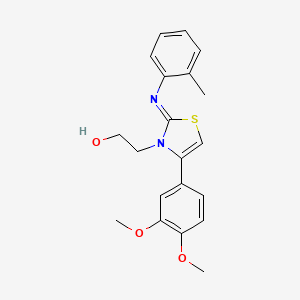

2-[(pyridin-2-yl)methyl]aniline is an organic compound that features a pyridine ring attached to a benzene ring through a methylene bridge. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and aniline moieties in its structure allows for diverse chemical reactivity and functionalization.

Mecanismo De Acción

Target of Action

It’s known that pyrimidine derivatives, which are structurally similar to 2-(2-aminobenzyl)pyridine, exhibit a range of pharmacological effects including anti-inflammatory activities . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Mode of Action

It’s suggested that pyrimidine-based anti-inflammatory agents function by suppressing the activity of cox-1 and cox-2 enzymes, thus reducing the generation of prostaglandin e2

Biochemical Pathways

It’s known that anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . These mediators are involved in various biochemical pathways related to inflammation and immune response.

Result of Action

Based on the known effects of similar compounds, it’s plausible that 2-(2-aminobenzyl)pyridine could exhibit anti-inflammatory effects by inhibiting the activity of certain inflammatory mediators .

Análisis Bioquímico

Cellular Effects

Related compounds have shown potential in influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have shown memory-enhancing potential over time .

Dosage Effects in Animal Models

Related compounds have shown varying effectiveness at different dosages .

Metabolic Pathways

2-(2-Aminobenzyl)pyridine is likely involved in pyrimidine metabolism, a pathway that is conserved in all living organisms and is necessary to maintain cellular fundamental functions .

Transport and Distribution

Related compounds have shown potential for distribution within cells and tissues .

Subcellular Localization

Related compounds have shown potential for subcellular localization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-[(pyridin-2-yl)methyl]aniline involves the reaction of 2-bromomethylpyridine with aniline in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or toluene. The general reaction scheme is as follows:

2-bromomethylpyridine+anilineK2CO3,DMFthis compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are used to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-[(pyridin-2-yl)methyl]aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can occur on both the pyridine and benzene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Formation of N-oxides or quinone derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

2-[(pyridin-2-yl)methyl]aniline has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Comparación Con Compuestos Similares

Similar Compounds

2-[(pyridin-3-yl)methyl]aniline: Similar structure but with the pyridine ring attached at the 3-position.

2-[(pyridin-4-yl)methyl]aniline: Pyridine ring attached at the 4-position.

N-(pyridin-2-ylmethyl)aniline: Similar structure but with a different substitution pattern on the aniline ring.

Uniqueness

2-[(pyridin-2-yl)methyl]aniline is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The position of the pyridine ring can affect the electronic distribution and steric interactions, making this compound distinct from its isomers.

Propiedades

IUPAC Name |

2-(pyridin-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11/h1-8H,9,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSLINKKCILOEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-3-[4-(trifluoromethyl)phenyl]sulfonylbicyclo[1.1.1]pentane](/img/structure/B2786784.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide](/img/structure/B2786786.png)

![Ethyl 4-[[1-Oxo-4-[(1,5,6,7-tetrahydro-4-oxo-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]butyl]amino]benzoate](/img/structure/B2786789.png)

![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone](/img/structure/B2786790.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2786791.png)

![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate](/img/structure/B2786793.png)

![4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one](/img/structure/B2786794.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2786799.png)